5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione
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Overview
Description
5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione is a synthetic organic compound with the molecular formula C15H11N3O4S and a molecular weight of 329.33 g/mol . This compound is characterized by its unique structure, which includes a thiazolane ring and a pyrazinyloxy group, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxy-4-(2-pyrazinyloxy)benzaldehyde with thiazolane-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like ethanol . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique structural features.
Mechanism of Action
The mechanism of action of 5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
When compared to similar compounds, 5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione stands out due to its unique combination of structural features. Similar compounds include:
Thiazolane derivatives: These compounds share the thiazolane ring but may differ in other substituents, affecting their chemical and biological properties.
Pyrazinyloxy derivatives: Compounds with the pyrazinyloxy group exhibit similar reactivity but may have different applications based on their overall structure.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
(5Z)-5-[(3-methoxy-4-pyrazin-2-yloxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-21-11-6-9(7-12-14(19)18-15(20)23-12)2-3-10(11)22-13-8-16-4-5-17-13/h2-8H,1H3,(H,18,19,20)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIKVLGOWJLORG-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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